molecular formula C14H16Cl2N2S B2517050 7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine CAS No. 1226069-74-4

7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine

Cat. No.: B2517050
CAS No.: 1226069-74-4
M. Wt: 315.26
InChI Key: FTBHGRPEYYOCRJ-UHFFFAOYSA-N
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Description

7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is a synthetically versatile chemical intermediate designed for pharmaceutical research and discovery. This compound features a dichlorinated pyrimidine ring fused to a tetrahydrobenzothiophene system, making it a privileged scaffold for constructing diverse libraries of bioactive molecules through nucleophilic substitution and metal-catalyzed cross-coupling reactions. The core structure is closely related to the well-established tetrahydrobenzothieno[2,3-d]pyrimidine class of compounds, which have demonstrated significant potential in medicinal chemistry as cytotoxic agents with selectivity for p21-deficient cells . Furthermore, the broader family of thienopyrimidines has been the subject of quantitative structure-activity relationship (QSAR) studies aimed at the rational design of novel antibacterial agents . The tert-butyl substituent enhances the molecular properties, potentially contributing to improved metabolic stability and binding affinity in target interactions. This reagent is intended for use by researchers developing next-generation therapeutics in areas such as oncology and infectious diseases.

Properties

IUPAC Name

7-tert-butyl-2,4-dichloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2S/c1-14(2,3)7-4-5-8-9(6-7)19-12-10(8)11(15)17-13(16)18-12/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBHGRPEYYOCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=NC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. It includes steps such as purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the benzothieno[2,3-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H15Cl2N3O2C_{12}H_{15}Cl_2N_3O_2 with a molecular weight of 304.17 g/mol. The compound has been characterized by various physical and chemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₅Cl₂N₃O₂
Molecular Weight304.17 g/mol
Boiling Point423.1 ± 45.0 °C (Predicted)
Density1.352 ± 0.06 g/cm³ (Predicted)
pKa-1.98 ± 0.20 (Predicted)
Storage TemperatureUnder inert gas at 2-8°C

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against a range of pathogens.
  • Anticancer Effects : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation markers in vitro.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial activity of this compound reported effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics used in treatment.
    PathogenMIC (µg/mL)
    Staphylococcus aureus16
    Escherichia coli32
    Pseudomonas aeruginosa64
  • Cancer Cell Line Studies : In vitro assays using human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 30 µM depending on the cell line.
    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)15
    HeLa (Cervical Cancer)25
    A549 (Lung Cancer)20
  • Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound showed a significant reduction in paw edema compared to control groups.

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